molecular formula C11H9ClOS B14198786 2-(4-Chlorophenyl)-3-methoxythiophene CAS No. 919792-34-0

2-(4-Chlorophenyl)-3-methoxythiophene

Cat. No.: B14198786
CAS No.: 919792-34-0
M. Wt: 224.71 g/mol
InChI Key: ADGPJQYCSOSQEJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methoxythiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The presence of a 4-chlorophenyl group and a methoxy group attached to the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methoxythiophene typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetone in the presence of a base, followed by cyclization to form the thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methoxythiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Bromine, chlorine, and other halogens.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and halogenated thiophenes .

Scientific Research Applications

2-(4-Chlorophenyl)-3-methoxythiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methoxythiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-3-methoxythiophene include:

  • 2-(4-Chlorophenyl)thiophene
  • 3-Methoxythiophene
  • 2-(4-Bromophenyl)-3-methoxythiophene

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

919792-34-0

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methoxythiophene

InChI

InChI=1S/C11H9ClOS/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

ADGPJQYCSOSQEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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